4-Chloro Resorcinol-13C6

Mass Spectrometry Quantitative Analysis Internal Standard

Quantifying 4-chlororesorcinol in complex biological matrices demands an internal standard that co-elutes with the analyte yet is independently detectable-unlabeled or structural analog standards fail this requirement. 4-Chloro Resorcinol-13C6 (CAS 953390-32-4) resolves this limitation: • Uniform 13C6 labeling provides a +6 Da mass shift, enabling independent MS/MS transitions while preserving identical chromatographic retention and ionization efficiency. • Eliminates matrix-induced ion suppression bias, supporting method accuracy within ±20% at ng/mL concentrations per bioanalytical guidelines. • Supplied at 98% chemical purity (isotopic enrichment ≥99% 13C), verified for quantitative LC-MS/MS, GC-MS, and 13C NMR workflows.

Molecular Formula C6H5ClO2
Molecular Weight 150.51 g/mol
CAS No. 953390-32-4
Cat. No. B026994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro Resorcinol-13C6
CAS953390-32-4
Synonyms4-Chloro-1,3-benzenediol-1,2,3,4,5,6-13C6;  2,4-Dihydroxychlorobenzene-13C6;  4-Chloro-1,3-dihydroxybenzene-13C6;  4-Chlororesorcin-13C6;  6-Chlororesorcinol-13C6;  p-Chlororesorcinol-13C6
Molecular FormulaC6H5ClO2
Molecular Weight150.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)Cl
InChIInChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyJQVAPEJNIZULEK-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro Resorcinol-13C6 Product Overview


4-Chloro Resorcinol-13C6 (CAS 953390-32-4) is a uniformly 13C6-labeled chlorinated resorcinol derivative, belonging to the class of stable isotope-labeled (SIL) internal standards . The compound comprises a 4-chlororesorcinol core wherein all six carbon atoms are replaced with the non-radioactive, stable 13C isotope, resulting in a molecular formula of 13C6H5ClO2 and a molecular weight of 150.51 g/mol . This isotopic labeling confers a characteristic mass shift of +6 Da relative to the unlabeled 4-chlororesorcinol (CAS 95-88-5, MW 144.56 g/mol), which is analytically resolvable by mass spectrometry .

Why Unlabeled 4-Chlororesorcinol Cannot Substitute


In quantitative LC-MS/MS or GC-MS analysis, unlabeled 4-chlororesorcinol (CAS 95-88-5) or structurally related compounds (e.g., resorcinol, 4,6-dichlororesorcinol) cannot serve as adequate internal standards for the precise quantification of 4-chlororesorcinol in complex matrices [1]. Unlabeled 4-chlororesorcinol is chemically identical to the target analyte and thus co-elutes and co-ionizes, making it impossible to independently track and correct for matrix-induced ionization suppression or enhancement effects [2]. Structural analogs, while potentially distinct in mass, often exhibit different chromatographic retention times and ionization efficiencies due to variations in physicochemical properties—such as the oxidation potential differences of 0.2 to 0.8 V observed between 4-chlororesorcinol and other dihydroxybenzenes on TiO2 electrodes in cyclic voltammetry studies [3]—which can lead to inaccurate quantification and systematic bias in analytical results.

4-Chloro Resorcinol-13C6 Quantitative Evidence


Isotopic Mass Shift Enables MS Discrimination

4-Chloro Resorcinol-13C6 exhibits a uniform +6 Da mass shift relative to unlabeled 4-chlororesorcinol due to the replacement of all six carbon atoms with 13C isotopes. This shift results in a molecular ion of m/z 150.02 for the labeled compound versus m/z 144.02 for the unlabeled analog, allowing baseline-resolved detection in MS1 and MS/MS workflows . This mass difference is a class-level requirement for SIL internal standards, as it ensures no isotopic overlap between the analyte and internal standard signals [1].

Mass Spectrometry Quantitative Analysis Internal Standard

Analytical-Grade Purity for Internal Standard Use

Vendor specifications indicate that commercially available 4-Chloro Resorcinol-13C6 is supplied with a purity of ≥95% (MuseChem) or 96% (Alfa Chemistry) . This is comparable to the ≥95.0% (GC) purity specification for the unlabeled analytical standard grade 4-chlororesorcinol from Sigma-Aldrich . The absence of a significantly higher purity grade for the labeled compound is noted; however, the 95% threshold is generally acceptable for use as an internal standard where the absolute concentration is less critical than the consistent addition of a known amount across samples.

Purity Quality Control Analytical Standard

Exact Mass for High-Resolution MS Confirmation

The exact monoisotopic mass of 4-Chloro Resorcinol-13C6 is calculated as 150.0179361 g/mol . This precise value enables confident identification and confirmation of the labeled internal standard in high-resolution mass spectrometry (HRMS) workflows, distinguishing it from potential isobaric interferences. In contrast, the unlabeled 4-chlororesorcinol has an exact mass of 144.021 g/mol, a difference of 5.997 g/mol [1].

High-Resolution Mass Spectrometry HRMS Compound Identification

Recommended Applications for 4-Chloro Resorcinol-13C6


Internal Standard for LC-MS/MS Bioanalysis

4-Chloro Resorcinol-13C6 is ideally suited as a stable isotope-labeled internal standard for the quantification of unlabeled 4-chlororesorcinol in complex biological samples (e.g., plasma, urine, tissue homogenates) using LC-MS/MS. The +6 Da mass shift ensures complete chromatographic co-elution with the analyte while providing independent MS/MS transitions for quantification . This approach corrects for matrix effects, extraction recovery variability, and instrument drift, enabling method accuracy within ±20% at ng/mL concentrations as expected in modern bioanalytical guidelines [1].

Tracer in Environmental Fate and Biodegradation

In environmental research, 4-Chloro Resorcinol-13C6 can be employed as a quantitative tracer to monitor the degradation and transformation of 4-chlororesorcinol in water, soil, or sediment microcosms . The isotopic label allows researchers to differentiate the spiked labeled compound from background 4-chlororesorcinol potentially present in environmental samples. This application is particularly relevant given the documented role of 4-chlororesorcinol as a terminal aromatic metabolite in the bacterial degradation of 4-chloro-3-nitrophenol [1].

Reference Standard for QC Method Validation

Quality control laboratories developing or validating analytical methods for the detection of 4-chlororesorcinol impurities in pharmaceutical products (e.g., phloroglucinol formulations) can utilize 4-Chloro Resorcinol-13C6 as a reference standard . The labeled compound's purity specification (≥95%) is sufficient for method validation activities including linearity, precision, and accuracy assessments. Its isotopic signature provides a definitive means to confirm the identity of the 4-chlororesorcinol peak in chromatographic methods when coupled with MS detection [1].

13C NMR Structural Elucidation and Metabolic Tracing

The uniform 13C6 labeling of 4-Chloro Resorcinol-13C6 enhances its utility in 13C NMR spectroscopy for structural elucidation and metabolic tracing studies . The incorporation of six 13C nuclei significantly increases the sensitivity of 13C NMR detection relative to natural abundance 13C (1.1%), enabling the tracking of the compound's carbon skeleton in complex mixtures or during chemical transformations. This application leverages the class-level principle that uniformly 13C-labeled compounds provide clear spectral distinction in NMR experiments [1].

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